Dicyclohexylethylphosphine tetrafluoroborate

Phosphine Handling Safety Air-Sensitive Ligands Phosphonium Salt Precursors

Dicyclohexylethylphosphine tetrafluoroborate (CAS 1215113-73-7) is a phosphonium salt that serves as an air-stable precursor to the electron-rich, sterically demanding dicyclohexylethylphosphine ligand. This compound is primarily utilized in transition-metal catalysis, where it is deprotonated in situ to release the active tertiary phosphine to coordinate to metals like palladium, nickel, or gold.

Molecular Formula C14H28BF4P
Molecular Weight 314.15 g/mol
Cat. No. B12813427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylethylphosphine tetrafluoroborate
Molecular FormulaC14H28BF4P
Molecular Weight314.15 g/mol
Structural Identifiers
SMILES[H+].[B-](F)(F)(F)F.CCP(C1CCCCC1)C2CCCCC2
InChIInChI=1S/C14H27P.BF4/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)5/h13-14H,2-12H2,1H3;/q;-1/p+1
InChIKeyFUAOOPLFSZKCMD-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexylethylphosphine Tetrafluoroborate: A Bench-Stable Phosphine Ligand Salt for Cross-Coupling


Dicyclohexylethylphosphine tetrafluoroborate (CAS 1215113-73-7) is a phosphonium salt that serves as an air-stable precursor to the electron-rich, sterically demanding dicyclohexylethylphosphine ligand [1]. This compound is primarily utilized in transition-metal catalysis, where it is deprotonated in situ to release the active tertiary phosphine to coordinate to metals like palladium, nickel, or gold . Its commercial availability at a standard purity of 95% makes it a viable candidate for methodological research and process development .

Ligand Selection is Critical: Why Not All Trialkylphosphonium Salts Are Interchangeable


In organometallic catalysis, reaction outcomes are exquisitely sensitive to ligand steric and electronic parameters. Replacing dicyclohexylethylphosphine tetrafluoroborate with another air-stable phosphonium salt, such as tricyclohexylphosphine tetrafluoroborate, is not a simple substitution. Even a single substituent change from a cyclohexyl to an ethyl group can significantly alter the ligand's Tolman cone angle and donor strength [1], fundamentally impacting catalytic turnover, selectivity, and substrate scope. Therefore, direct experimental validation is required, as in silico predictions alone are insufficient for guaranteeing comparable performance in a specific transformation.

Quantitative Differentiation of Dicyclohexylethylphosphine Tetrafluoroborate Against Key Analogs


Safety Profile: Eliminating Pyrophoricity Compared to the Free Phosphine

The tetrafluoroborate salt form drastically reduces the acute safety hazards associated with the parent trialkylphosphine. While the free dicyclohexylethylphosphine is classified as a pyrophoric liquid (UN 2845, Hazard Class 4.2) , the tetrafluoroborate salt is a corrosive solid (UN 1759, Hazard Class 8) that is stable in ambient atmosphere . This allows for weighing and handling without a glovebox.

Phosphine Handling Safety Air-Sensitive Ligands Phosphonium Salt Precursors

Steric Tuning: A Less Congested Profile than the Industry Standard Tricyclohexylphosphine Salt

The substitution of one cyclohexyl substituent for an ethyl group reduces the ligand's steric bulk. Tricyclohexylphosphine (PCy3) has a Tolman cone angle of 170° [1]. Dicyclohexylethylphosphine is expected to have a cone angle intermediate between PCy3 and diethylphenylphosphine (cone angle ~136°) [1], providing a distinct steric environment. This modification can be crucial for enabling transformations that require a less encumbered metal center for substrate approach.

Ligand Steric Effects Tolman Cone Angle C-P Bond Forming

Commercial Purity Specification for Reliable Ligand Stoichiometry

For precise stoichiometric control in catalytic reactions, the ligand's certified purity is a key procurement parameter. Dicyclohexylethylphosphine tetrafluoroborate is supplied with a standard purity of 95% . While this is slightly lower than the typical 97% assay for the more common tricyclohexylphosphine tetrafluoroborate , a known and consistent purity allows for accurate mass calculations, provided the nature of impurities is controlled.

Chemical Procurement Quality Control Ligand Purity

Procurement-Driven Application Scenarios for Dicyclohexylethylphosphine Tetrafluoroborate


Method Development in Fume Hood-Accessible Laboratories

The non-pyrophoric nature of the tetrafluoroborate salt makes it the definitive choice for high-throughput experimentation (HTE) and reaction discovery labs where glovebox access is limited. Its solid, air-stable form allows for rapid, precise dispensing by automated platforms, directly addressing the logistical challenges posed by the corresponding pyrophoric liquid phosphine.

Tuning Steric Environment in Palladium-Catalyzed Cross-Coupling

When the classic, highly bulky tricyclohexylphosphine ligand proves too sterically demanding, resulting in stalled reactivity, the smaller cone angle of dicyclohexylethylphosphine, inferred from its substitution pattern [1], offers a logical next step in a ligand screen. This compound is a prime candidate for optimizing challenging C-C or C-N bond formations involving severely hindered coupling partners.

Controlled Stoichiometry in Precatalyst Synthesis

For the synthesis of well-defined organometallic precatalysts, such as Pd(dicyclohexylethylphosphine)2 or Au(dicyclohexylethylphosphine)Cl, the 95% assay purity provides a reliable foundation. By using the bench-stable salt, researchers can accurately add the ligand in the exact required stoichiometry via a simple deprotonation protocol, avoiding the handling difficulties and decomposition potential of the neat phosphine.

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